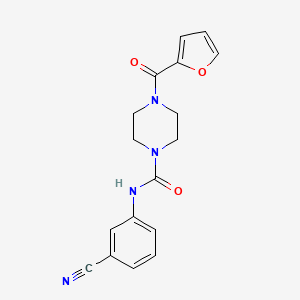
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
Mecanismo De Acción
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of GABA. By inhibiting aminotransferase, this compound-115 increases GABA levels in the brain, which can reduce seizure activity and anxiety. This compound-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
This compound-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. This compound-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain. In addition, this compound-115 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in lab experiments is its potency and specificity as an inhibitor of aminotransferase. However, the complex synthesis method and high cost of this compound-115 can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the study of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. One area of research is the potential use of this compound-115 in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the development of more efficient and cost-effective synthesis methods for this compound-115. Finally, the use of this compound-115 in combination with other drugs for the treatment of addiction and other disorders is an area of interest for future research.
Métodos De Síntesis
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is synthesized using a multi-step process that involves the reaction of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with cyanogen bromide to form the corresponding nitrile. The nitrile is then reduced using lithium aluminum hydride to yield this compound-115. The synthesis of this compound-115 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. This compound-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-12-13-3-1-4-14(11-13)19-17(23)21-8-6-20(7-9-21)16(22)15-5-2-10-24-15/h1-5,10-11H,6-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFUVPBHSXSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

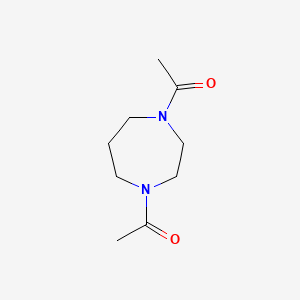
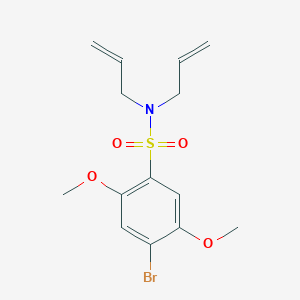
![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
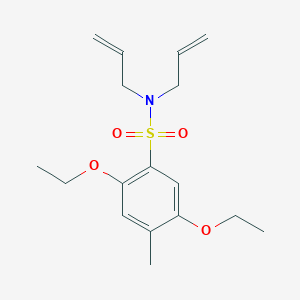
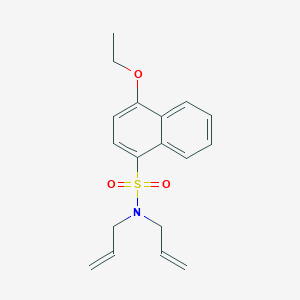
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
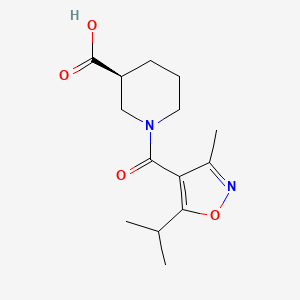
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
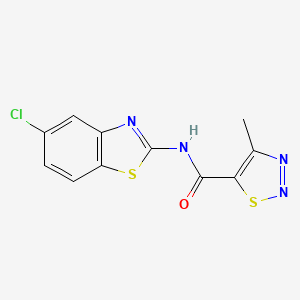
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)

![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)